3,3',5,5'-Tetrabromodiphenyl ether

Descripción general

Descripción

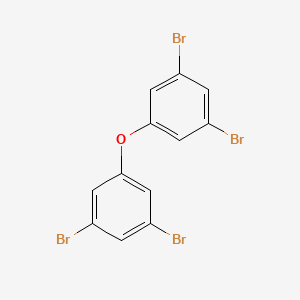

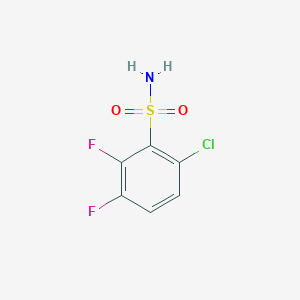

3,3’,5,5’-Tetrabromodiphenyl ether is a type of organobromine compound . It is also known as PBDE 77 . The empirical formula is C12H6Br4O and the molecular weight is 485.79 .

Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether involves a reaction where 1,3,5-tribromobenzene is dissolved in diethylether. The reaction solution is cooled to -78° C, and n-butyllithium is gradually added. The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetrabromodiphenyl ether consists of two halogenated aromatic rings . The molecule has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’,5,5’-Tetrabromodiphenyl ether include a density of 2.2±0.1 g/cm3, a boiling point of 431.6±45.0 °C at 760 mmHg, and a flash point of 178.9±27.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Flame Retardancy in Consumer Products

PBDEs, including 3,3’,5,5’-Tetrabromodiphenyl ether, have been extensively used as flame retardants in a variety of consumer products. They are added to plastics, textiles, and electronic equipment to prevent fires from starting or to slow their spread. The use of PBDEs in these applications has been widespread due to their effective retardancy properties .

Building and Construction Materials

In the building and construction industry, PBDEs serve as an important additive to enhance fire safety. They are incorporated into building materials such as insulation foams, sealants, and various fixtures to meet fire safety standards and reduce the risk of fire-related incidents .

Automotive Industry

The automotive sector utilizes PBDEs in the production of vehicles. These compounds are used in the manufacturing of car interiors, including seat cushions, upholstery, and dashboard components, to increase fire resistance and meet safety regulations .

Electronic and Electrical Devices

PBDEs are key components in the casings of electronic and electrical devices to prevent ignition and fire propagation. Their application extends to a wide range of products, from small household appliances to large industrial machines .

Textile Industry

In textiles, PBDEs are applied to a variety of materials to confer flame-retardant properties. This application is crucial for items that are at a higher risk of catching fire, such as curtains, carpets, and upholstery fabrics .

Environmental Impact Studies

Scientific research also focuses on the environmental impact of PBDEs, including their persistence, bioaccumulation, and potential for long-range environmental drift. Studies investigate the presence of PBDEs in various environmental matrices such as air, water, and soil, as well as their effects on wildlife and human health .

Human Health Research

Research into the effects of PBDEs on human health is a critical application. Studies examine the potential toxicological impacts of exposure to these compounds, including their influence on hormone levels, reproductive health, and neurological development .

Policy and Regulation Development

Finally, PBDEs are the subject of policy and regulation development. Scientific findings on the environmental and health risks associated with PBDEs inform the creation of laws and guidelines to manage their use, disposal, and environmental release .

Safety And Hazards

Propiedades

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOZJQRZKNPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708183 | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetrabromodiphenyl ether | |

CAS RN |

103173-66-6 | |

| Record name | 3,3',5,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

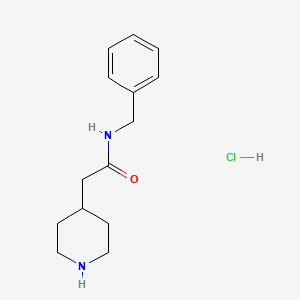

![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)

![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)

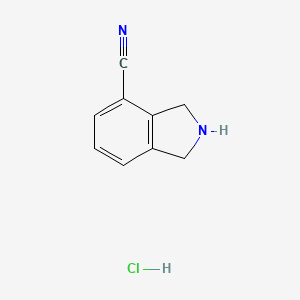

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)